Cas no 4292-71-1 (Thiourea,N-butyl-N-phenyl-)

Thiourea,N-butyl-N-phenyl- structure
Thiourea,N-butyl-N-phenyl- structure
Product name:Thiourea,N-butyl-N-phenyl-
CAS No:4292-71-1
MF:C11H16N2S
MW:208.323141098022
CID:325185
PubChem ID:20980230

Thiourea,N-butyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-butyl-N-phenyl-
    • 1-butyl-1-phenylthiourea
    • 1-butyl-1-phenyl-thiourea
    • AG-F-52366
    • CTK4I6800
    • N-Butyl-N-phenyl-thioharnstoff
    • N-butyl-N-phenyl-thiourea
    • Urea,1-butyl-1-phenyl-2-thio- (7CI,8CI)
    • N-Butyl-N-phenylthiourea
    • DTXSID70610130
    • 4292-71-1
    • AKOS013910447
    • Inchi: InChI=1S/C11H16N2S/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14)
    • InChI Key: PDYBINSXQLDRPO-UHFFFAOYSA-N
    • SMILES: C(N(C1C=CC=CC=1)C(N)=S)CCC

Computed Properties

  • Exact Mass: 208.10358
  • Monoisotopic Mass: 208.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • PSA: 29.26

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